2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, a thiazole ring, and a hydroxypropyl side chain, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This is followed by the introduction of the thiazole ring and the hydroxypropyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinazolinone core can be reduced under specific conditions to yield different derivatives.
Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl side chain may yield ketones, while substitution reactions on the thiazole ring can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core and thiazole ring can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide: shares similarities with other quinazolinone derivatives and thiazole-containing compounds.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential and contribute to advancements in science and industry.
Biological Activity
The compound 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide (CAS Number: 899973-99-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C20H25N3O4S, with a molecular weight of 403.5 g/mol. Its structure features a thiazole moiety and a hexahydroquinazoline ring, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and anticancer drug.
Antimicrobial Activity
Research shows that compounds containing thiazole and quinazoline structures often exhibit significant antimicrobial properties. For instance:
- Thiazole Derivatives : Thiazole compounds have demonstrated a wide range of biological activities including antibacterial, antifungal, and antiviral effects. A study highlighted that thiazole derivatives showed promising activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.17 to 0.47 mg/mL against pathogens like E. coli and S. Typhimurium .
Anticancer Activity
Quinazoline derivatives are well-documented for their anticancer properties. The compound may inhibit key enzymes involved in cancer cell proliferation:
- Mechanism of Action : Similar quinazoline derivatives have been shown to inhibit tankyrase enzymes, disrupting cellular signaling pathways crucial for tumor growth . The presence of the thiazole ring enhances the interaction with biological targets associated with cancer progression.
Case Studies
- In Vitro Studies : A study conducted on related compounds indicated that certain quinazoline derivatives exhibited IC50 values against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The promising results suggest that modifications in the structure could enhance efficacy .
- Molecular Docking Studies : Computational studies using molecular docking have identified potential interactions between the compound and target proteins involved in cancer pathways. These studies provide insights into binding affinities and suggest that the compound may act as a competitive inhibitor .
Biological Activity Summary
Properties
IUPAC Name |
2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c21-8-3-7-20-12-5-2-1-4-11(12)14(19-16(20)23)25-10-13(22)18-15-17-6-9-24-15/h6,9,21H,1-5,7-8,10H2,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQZENADFXNVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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